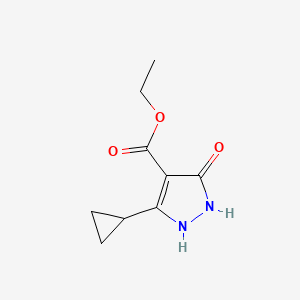

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound with a fascinating structure. Pyrazoles, like this one, serve as versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for more complex heterocyclic systems, especially in the pharmaceutical field. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities. Understanding their structure is crucial for designing synthetic methods and optimizing properties .

Preparation Methods

The synthetic routes for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate involve the condensation of appropriate precursors. While specific methods may vary, a common approach includes cyclization of an appropriate cyclopropylamine with ethyl 4-pyrazolecarboxylate. The reaction conditions typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or acetonitrile) with a base (such as sodium ethoxide). Industrial production methods may involve scaled-up versions of these laboratory procedures.

Chemical Reactions Analysis

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various reactions:

Oxidation: It may be oxidized to form the corresponding pyrazole-4-carboxylic acid.

Reduction: Reduction of the carboxylate group could yield the corresponding alcohol.

Substitution: The ester group (ethyl ester) can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

Agriculture: It might have applications in plant protection or growth regulation.

Materials Science: Its derivatives could be useful in designing new materials.

Mechanism of Action

The exact mechanism of action for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 4-pyrazolecarboxylate: A related compound with a different substitution pattern.

Other 3-cyclopropylpyrazoles: Explore related structures to highlight its uniqueness.

Biological Activity

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS No. 467248-41-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Specific methods may vary, but they often utilize common reagents such as hydrazines and carboxylic acids to form the pyrazole core.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazole family exhibit promising anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including HeLa and A375 cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Inhibition of proliferation |

| A375 | 12.8 | Induction of apoptosis |

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor of certain enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). The compound exhibited an IC50 value of approximately 0.36 µM against CDK2, indicating strong inhibitory activity.

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. This compound appears to induce cell cycle arrest at the G1 phase, leading to increased apoptotic rates in treated cells.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study published in Medicinal Chemistry highlighted the efficacy of this compound against various tumor cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrazole ring can enhance biological activity. For instance, the introduction of different substituents at the 5-position significantly affects the compound's potency against specific cancer types .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with this compound, suggesting potential for therapeutic applications .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12) |

InChI Key |

LWEJXMNTHMKEQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.